Product packaging for 1,1,7,7-Heptanetetracarboxylic Acid(Cat. No.:)

1,1,7,7-Heptanetetracarboxylic Acid

Cat. No.: B13404118
M. Wt: 276.24 g/mol
InChI Key: DNUVPRGWMXVTII-UHFFFAOYSA-N
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Description

Overview of Polycarboxylic Acid Structural Features and Reactivity Principles

The fundamental structural unit of a polycarboxylic acid is the carboxyl group, which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. libretexts.org The carbon and oxygen atoms of the carbonyl are sp²-hybridized, resulting in a planar trigonal geometry with bond angles of approximately 120 degrees. libretexts.orgopenstax.org This hybridization allows for resonance delocalization, where a lone pair of electrons from the hydroxyl oxygen interacts with the pi system of the carbonyl group, stabilizing the molecule. libretexts.org

A key feature of polycarboxylic acids is their capacity for strong intermolecular hydrogen bonding. Molecules can form cyclic dimers, where two hydrogen bonds hold a pair of molecules together. libretexts.orgopenstax.org This strong association leads to significantly higher boiling points compared to alcohols of similar molecular weight. libretexts.orgopenstax.org

The reactivity of polycarboxylic acids is centered on the carboxyl groups. They are Brønsted-Lowry acids, meaning they can donate a proton (H+) in solution. openstax.org The deprotonation of a polycarboxylic acid results in a carboxylate anion (R-COO⁻), which is stabilized by resonance, as the negative charge is delocalized over both oxygen atoms. openstax.org This stability enhances the acidity of the parent compound. libretexts.org In the presence of a catalyst, polycarboxylic acids can react with alcohols to form esters or with cellulose (B213188) to create cross-linked structures, often proceeding through a cyclic anhydride (B1165640) intermediate. acs.orgresearchgate.net

A specific example within this class is 1,1,7,7-Heptanetetracarboxylic Acid . Its structure features a seven-carbon aliphatic chain (heptane) with two carboxyl groups attached to the first carbon and two attached to the seventh carbon. This symmetrical arrangement of four carboxyl groups suggests a high potential for chelation and the formation of complex, multi-dimensional structures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 855898-43-0 pharmaffiliates.comsimsonpharma.com
Molecular Formula C₁₁H₁₆O₈ pharmaffiliates.comsimsonpharma.com
Molecular Weight 276.24 g/mol pharmaffiliates.comsimsonpharma.com
Synonyms Heptane-1,1,7,7-tetracarboxylic acid simsonpharma.comsimsonpharma.com

Academic Context and Diverse Applications of Polycarboxylic Acid Motifs in Contemporary Chemistry

Polycarboxylic acids are versatile building blocks in modern chemical synthesis, particularly in the field of supramolecular chemistry and materials science. mdpi.com Their ability to act as multidentate ligands—molecules that can bind to a central metal atom at multiple points—makes them crucial for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.comsci-hub.se

MOFs are a class of crystalline materials consisting of metal ions or clusters linked together by organic ligands, often polycarboxylic acids. sci-hub.se These frameworks are notable for their high porosity, large surface areas, and tunable structures, which make them promising candidates for applications in gas storage, separation, catalysis, and chemical sensing. mdpi.comsci-hub.senih.gov The choice of the polycarboxylic acid ligand is critical, as its length, flexibility, and the number and position of its carboxyl groups directly influence the final architecture and properties of the MOF. mdpi.comsci-hub.se For instance, aromatic polycarboxylic acids are extensively used to design novel metal-organic networks. mdpi.com

The reactivity of polycarboxylic acids is also harnessed in other areas. They are used as cross-linking agents to modify the properties of natural polymers like cellulose in cotton, imparting wrinkle resistance. acs.org In industrial water treatment, they serve as effective scale inhibitors and dispersants due to their excellent chelating properties. koyewater.com Furthermore, the conversion of crystalline CPs and MOFs into glass forms has recently emerged as a new frontier, offering enhanced processability for these materials. acs.org While this has been challenging for carboxylate-based frameworks due to strong metal-ligand bonds, recent advances are overcoming these hurdles, opening up new potential applications. acs.org

While specific research detailing applications for This compound is not widely documented in available literature, its structure as an aliphatic tetracarboxylic acid makes it a potential candidate for creating flexible and robust coordination polymers. Its classification as a fine chemical and pharmaceutical intermediate suggests its use in specialized synthesis pathways. pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O8 B13404118 1,1,7,7-Heptanetetracarboxylic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

heptane-1,1,7,7-tetracarboxylic acid

InChI

InChI=1S/C11H16O8/c12-8(13)6(9(14)15)4-2-1-3-5-7(10(16)17)11(18)19/h6-7H,1-5H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)

InChI Key

DNUVPRGWMXVTII-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)C(=O)O)CCC(C(=O)O)C(=O)O

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,1,7,7 Heptanetetracarboxylic Acid

Fundamental Reactivity of the Carboxyl Group

The carboxyl group (-COOH) is a composite functional group, consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This arrangement confers a unique reactivity upon the group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The hydroxyl group, on the other hand, can be deprotonated to form a carboxylate anion, and it can also be protonated to become a better leaving group in substitution reactions.

In the context of 1,1,7,7-Heptanetetracarboxylic Acid, the four carboxyl groups can participate in a range of reactions. The fundamental reactivity patterns are summarized in the table below.

Reaction TypeDescription
Acidity The carboxyl groups are acidic and can donate a proton to a base to form a carboxylate salt.
Nucleophilic Acyl Substitution The hydroxyl group of the carboxylic acid can be replaced by a variety of nucleophiles.
Reduction The carboxyl groups can be reduced to primary alcohols using strong reducing agents.
Alpha-Halogenation The carbon atoms adjacent to the carboxyl groups (the α-carbons) can be halogenated.

The electrophilicity of the carbonyl carbon is a key factor in many of the reactions of carboxylic acids. This electrophilicity can be enhanced by the addition of an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon even more electron-deficient and thus more reactive towards nucleophiles.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including carboxylic acids themselves. This class of reactions involves the substitution of the hydroxyl group of the carboxylic acid with another nucleophilic group. The general mechanism proceeds through a tetrahedral intermediate.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer esterification, which is an acid-catalyzed reaction. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

The mechanism of acid-catalyzed esterification involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comchemguide.co.uk

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Other routes to esterification exist, such as reaction with diazomethane (B1218177) or through the formation of an acid chloride followed by reaction with an alcohol.

Amide bond formation from a carboxylic acid and an amine is a fundamentally important reaction, particularly in biological systems. Direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. acs.orgjackwestin.comdur.ac.uk

To facilitate this reaction at lower temperatures, activating agents are often employed. jackwestin.comnih.gov One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC). The mechanism with an activating agent generally involves:

Activation of the carboxyl group: The carboxylic acid reacts with the activating agent to form a more reactive intermediate, such as an O-acylisourea with DCC.

Nucleophilic attack by the amine: The amine attacks the activated carbonyl carbon of the intermediate.

Formation of the amide and a byproduct: The tetrahedral intermediate collapses to form the amide and a byproduct (e.g., dicyclohexylurea).

Alternatively, the reaction can be driven by heating the ammonium (B1175870) carboxylate salt to dehydrate it and form the amide. libretexts.org

Acid anhydrides can be formed from carboxylic acids. One common laboratory method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base like pyridine. jackwestin.comvedantu.comkhanacademy.orgyoutube.com The mechanism proceeds as follows:

Deprotonation of the carboxylic acid: The base removes the acidic proton from the carboxylic acid to form a carboxylate anion. vedantu.com

Nucleophilic attack: The carboxylate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. vedantu.comyoutube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the chloride ion is eliminated as the leaving group, resulting in the formation of the acid anhydride (B1165640). vedantu.comkhanacademy.orgyoutube.com

For dicarboxylic acids, intramolecular anhydride formation can occur upon heating if a five- or six-membered ring can be formed. libretexts.org Given the structure of this compound, intramolecular anhydride formation between the geminal carboxyl groups is unlikely due to the instability of the resulting four-membered ring. However, intermolecular anhydride formation between different molecules is possible.

Thioesterification is the formation of a thioester from a carboxylic acid and a thiol. Thioesters are important intermediates in various biochemical pathways. libretexts.org Direct condensation of a carboxylic acid and a thiol is generally not efficient and requires activating agents. wikipedia.org

One method involves the use of a coupling agent, similar to amide bond formation. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then reacts with a thiol. wikipedia.org More recent methods include the use of reagents like Lawesson's reagent to directly convert the carboxylic acid to a thioacid, which can then be alkylated to form a thioester. nih.gov Microwave-assisted direct thioesterification has also been developed. acs.orgnih.gov

Other Significant Reaction Classes

Beyond nucleophilic acyl substitution, the geminal dicarboxylic acid nature of the termini of this compound imparts specific reactivity, most notably in decarboxylation reactions.

Decarboxylation of Geminal Dicarboxylic Acids:

Compounds with two carboxyl groups attached to the same carbon, known as gem-dicarboxylic acids or malonic acid derivatives, are prone to decarboxylation upon heating. unacademy.comyoutube.comyoutube.com This reaction involves the loss of one of the carboxyl groups as carbon dioxide.

The mechanism for the decarboxylation of a malonic acid derivative typically proceeds through a cyclic transition state:

Formation of a cyclic intermediate: The molecule adopts a conformation where the hydroxyl proton of one carboxyl group can hydrogen bond to the carbonyl oxygen of the other.

Concerted reaction: A concerted flow of electrons leads to the cleavage of a C-C bond, the formation of a C=C double bond (in the enol intermediate), and the elimination of carbon dioxide.

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable carboxylic acid product. youtube.com

For this compound, heating would likely lead to the loss of one carboxyl group from each end of the chain, resulting in heptanedioic acid (pimelic acid). Further decarboxylation would require much harsher conditions. This decarboxylation is a key reaction for malonic acid and its substituted derivatives and is a significant aspect of the chemical reactivity of this compound. organic-chemistry.orgnih.govjove.comacs.org

Other Reactions:

Reduction: The four carboxyl groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This would convert this compound into a tetra-ol.

Hell-Volhard-Zelinsky Reaction: The α-carbons of carboxylic acids can be halogenated. britannica.com In this compound, the carbons at positions 2 and 6 are α to the carboxyl groups and could potentially be halogenated.

The reactivity of this compound is a rich field for study, with the interplay of its four carboxyl groups and the unique gem-dicarboxylic acid arrangements at its ends defining its chemical character.

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction of carboxylic acids. For simple alkanetetracarboxylic acids, this process typically requires high temperatures. The stability of the resulting carbanion intermediate is a crucial factor in determining the ease of decarboxylation. In the case of this compound, the presence of two gem-dicarboxylic acid groups at the terminal positions suggests that decarboxylation would likely proceed stepwise.

Heating could potentially lead to the sequential loss of carbon dioxide from each end of the heptane (B126788) chain. The initial decarboxylation at one end would yield a tricarboxylic acid, followed by further decarboxylation to a dicarboxylic acid, and so on. The exact conditions and intermediates for this process with this compound have not been reported.

Table 1: Postulated Decarboxylation Products of this compound

StepStarting MaterialProductByproduct
1This compound1,1,7-Heptanetricarboxylic AcidCO₂
21,1,7-Heptanetricarboxylic Acid1,7-Heptanedicarboxylic Acid (Pimelic Acid)CO₂
31,7-Heptanedicarboxylic AcidHeptanoic AcidCO₂
4Heptanoic AcidHexaneCO₂

Note: This table is based on theoretical chemical principles, as specific experimental data for the decarboxylation of this compound is not available in the reviewed literature.

Oxidative Addition to Transition Metal Catalysts

The interaction of carboxylic acids with transition metal catalysts is a cornerstone of modern synthetic chemistry. Oxidative addition of a C-H or C-C bond of this compound to a low-valent transition metal center is a theoretically plausible but undocumented reaction. Such a reaction would involve the insertion of the metal into a bond of the organic molecule, leading to a new organometallic complex. The multiple carboxylic acid functionalities could act as directing groups, potentially influencing the regioselectivity of the C-H activation. However, no studies detailing such transformations for this specific tetracarboxylic acid are currently available.

Metal-Mediated Decarboxylation for Carbon Nucleophile Generation

Metal-mediated decarboxylation reactions are valuable for the formation of carbon-carbon bonds, where a carboxylate group is replaced by a new substituent. This transformation often proceeds via the formation of an organometallic intermediate that can act as a carbon nucleophile. While this is a powerful synthetic tool, its application to this compound has not been described in the scientific literature. The potential for selective mono- or di-decarboxylation and subsequent functionalization presents an interesting, yet unexplored, area of research.

Catalytic Transfer Hydrogenation to Aldehydes

The reduction of carboxylic acids to aldehydes is a challenging transformation that often requires specific and mild reducing agents to avoid over-reduction to the corresponding alcohol. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a transition metal catalyst, is one such method. There are no published reports on the catalytic transfer hydrogenation of this compound to the corresponding tetra-aldehyde. The selective reduction of the four carboxylic acid groups would require a highly chemoselective catalytic system.

C-H Activation Reactions

C-H activation is a rapidly evolving field in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Carboxylic acid groups can serve as effective directing groups in such reactions, guiding a metal catalyst to a specific C-H bond. For this compound, the methylene (B1212753) groups along the heptane chain are potential sites for C-H activation. However, the scientific literature lacks any studies on C-H activation reactions involving this specific molecule.

Salt Formation with Basic Counterparts

As a polyprotic acid, this compound will react with bases to form salts. The stoichiometry of the salt formed would depend on the strength and amount of the base used. For instance, with one equivalent of a strong base like sodium hydroxide, a monosodium salt would be formed. The addition of subsequent equivalents of base would lead to the formation of di-, tri-, and tetrasodium salts. The pKa values for the successive deprotonations of this compound have not been reported, which are essential for predicting the precise pH at which each salt species would predominate.

Table 2: Potential Salts of this compound with Sodium Hydroxide

Molar Ratio (Acid:Base)Potential Salt Formed
1:1Monosodium 1,1,7,7-heptanetetracarboxylate
1:2Disodium 1,1,7,7-heptanetetracarboxylate
1:3Trisodium 1,1,7,7-heptanetetracarboxylate
1:4Tetrasodium 1,1,7,7-heptanetetracarboxylate

Note: This table illustrates the expected products from the neutralization reaction. The actual isolation and characterization of these specific salts have not been documented in the reviewed literature.

Synthesis and Characterization of 1,1,7,7 Heptanetetracarboxylic Acid Derivatives

Derivatization Strategies for Carboxylic Acids

Carboxylic acids can be converted into a range of derivatives through nucleophilic acyl substitution. The reactivity of these derivatives is a key consideration in their synthesis and subsequent reactions, with acyl chlorides being among the most reactive.

The conversion of carboxylic acids into more reactive derivatives like acyl halides is a common first step for further transformations. chemistry.coach

Acyl Halides: Acyl chlorides are typically synthesized by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. britannica.com These highly reactive compounds can then be readily converted into other derivatives. For instance, they react with water to hydrolyze back to the carboxylic acid, with alcohols to form esters, and with ammonia or amines to produce amides. uomustansiriyah.edu.iq

Anhydrides: Acid anhydrides are formed by the dehydration of two carboxylic acid molecules. uobasrah.edu.iq A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. uomustansiriyah.edu.iqbritannica.com Anhydrides are less reactive than acyl chlorides but are still valuable intermediates for synthesizing esters and amides. uomustansiriyah.edu.iquobasrah.edu.iq Acetic anhydride (B1165640), for example, is widely used to prepare acetate esters and N-substituted acetamides. uomustansiriyah.edu.iq

Esters: Esters are commonly synthesized through the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. britannica.com Alternatively, the reaction of an acyl chloride with an alcohol is a highly effective method for ester preparation. uomustansiriyah.edu.iqbritannica.com Esters can be hydrolyzed back to carboxylic acids and alcohols under acidic or basic conditions (saponification). chemistry.coach

Amides: Amides are typically formed by the reaction of acyl chlorides or acid anhydrides with ammonia or primary or secondary amines. uomustansiriyah.edu.iquobasrah.edu.iq Direct conversion of a carboxylic acid to an amide is generally not feasible without a coupling agent like dicyclohexylcarbodiimide (DCC) because the amine will deprotonate the carboxylic acid to form a salt. britannica.com

The relative reactivity of these derivatives follows the general order: acyl chloride > anhydride > ester > amide. This hierarchy allows for the conversion of more reactive derivatives to less reactive ones. chemistry.coach

Carboxylic Acid DerivativeGeneral Synthesis MethodKey Reactants
Acyl HalideReaction with a halogenating agentThionyl chloride (SOCl₂), Oxalyl chloride
AnhydrideDehydration of carboxylic acids or reaction of an acyl chloride with a carboxylateHeat, Dehydrating agent (e.g., P₂O₅), Acyl chloride, Carboxylate salt
EsterFischer esterification or reaction of an acyl chloride with an alcoholAlcohol, Acid catalyst, Acyl chloride
AmideReaction of an acyl chloride or anhydride with an amineAmmonia, Primary/Secondary amine

Intramolecular reactions of molecules containing both a carboxylic acid and a hydroxyl or amino group can lead to the formation of cyclic structures.

Lactones: Cyclic esters, known as lactones, are formed from the intramolecular esterification of hydroxycarboxylic acids. pearson.comwikipedia.org The stability and ease of formation of lactones are dependent on the ring size, with five- and six-membered rings being the most common and stable. britannica.com The nomenclature for lactones often uses Greek letters to indicate the ring size, based on the position of the hydroxyl group relative to the carboxyl group (e.g., γ-butyrolactone has a five-membered ring). wikipedia.org Lactones can undergo hydrolysis, typically under basic conditions, to yield the parent hydroxy acid. wikipedia.org

Lactams: Cyclic amides are called lactams and are formed from the intramolecular condensation of an amino carboxylic acid. byjus.com Like lactones, the nomenclature for lactams indicates the ring size (e.g., β-lactam, γ-lactam). britannica.com Lactams can be synthesized through methods such as the acid-catalyzed Beckmann rearrangement of oximes or the cyclization of amino acids. byjus.com The hydrolysis of lactams, which can be catalyzed by acid, results in the corresponding amino acid. brainly.com

Perylene Tetracarboxylic Acid Derivatives

Perylene-3,4,9,10-tetracarboxylic acid derivatives, particularly the diimides (PDIs), are a class of highly conjugated molecules with significant applications in organic electronics due to their excellent photophysical and electronic properties. nih.govdergipark.org.tr Their synthesis and functionalization have been extensively studied.

The functionalization of the perylene core is crucial for tuning the properties of these molecules and improving their solubility and processability. mdpi.com

Regioselective Synthesis: Achieving regioselectivity in the substitution of the perylene core is a significant synthetic challenge. Methods have been developed for the regioselective bromination of perylene derivatives, which can then be used as precursors for further functionalization through cross-coupling reactions. acs.orgnih.gov For instance, the synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives provides a versatile platform for introducing different substituents at specific positions. acs.org

Unsymmetrical Functionalization: The synthesis of unsymmetrically substituted perylene derivatives allows for fine-tuning of their electronic properties. One approach involves the nucleophilic aromatic substitution on 1,7-dibromoperylene-3,4,9,10-tetracarboxylic monoimide dibutylester. acs.orgnih.gov The differing reactivity of the bromine atoms at the 1- and 7-positions allows for sequential and regiospecific substitutions, leading to perylene derivatives with four different substituents on the core. acs.orgnih.gov Another strategy for creating unsymmetrical PDIs involves the partial hydrolysis of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) followed by sequential imidization with different amines. dergipark.org.tr

The structural and photophysical properties of perylene derivatives are intimately linked to the nature and position of the substituents on the perylene core.

Structural Characterization: The introduction of substituents at the bay positions of the perylene core can induce a twist in the aromatic backbone, which affects the molecule's electronic properties and solid-state packing. mdpi.com X-ray crystallography is a key technique for determining the precise molecular structure and the degree of twisting. mdpi.com

Photophysical Properties: Perylene diimides typically exhibit strong absorption in the visible region of the electromagnetic spectrum, with characteristic absorption peaks around 458, 490, and 526 nm. dergipark.org.tr They are also known for their high fluorescence quantum yields. nih.govdergipark.org.tr The absorption and emission properties can be tuned by introducing electron-donating or electron-withdrawing groups onto the perylene core. mdpi.com For example, the introduction of amino groups at the bay positions can lead to a red-shift in the absorption spectrum due to charge transfer interactions. mdpi.com

Perylene Derivative TypeKey Synthetic StrategyResulting Properties/Applications
Regioisomerically Pure Dibromo-PerylenesScalable synthesis from perylene-3,4,9,10-tetracarboxylic bisanhydrideVersatile intermediates for further functionalization
Unsymmetrically Substituted PerylenesRegiospecific nucleophilic aromatic substitution on dibrominated precursorsFine-tuning of electronic and optical properties
Amino-Substituted PerylenesIntroduction of amino groups at the bay positionsRed-shifted absorption spectra, potential for charge-transfer applications

Amino Acid and Glycosylated Carboxylic Acid Derivatives

The conjugation of carboxylic acids with amino acids or carbohydrates can lead to molecules with interesting biological activities and properties.

Amino Acid Derivatives: Carboxylic acids can be converted into α-amino acids through multi-step synthetic sequences. A common method is the Hell-Volhard-Zelinsky reaction to form an α-halo acid, followed by nucleophilic substitution with ammonia. quora.com The direct coupling of a carboxylic acid with an amino acid to form a peptide bond typically requires the use of a coupling agent to activate the carboxylic acid.

Glycosylated Carboxylic Acid Derivatives: The synthesis of glycosylated carboxylic acids, where a sugar moiety is attached to a carboxylic acid, can be challenging but provides access to biologically relevant molecules. rsc.orgrsc.org One strategy involves the nucleophilic substitution of a leaving group on an activated carbohydrate with a carboxylic acid or carboxylate anion. rsc.org Another approach is the stereoselective synthesis and subsequent oxidative cleavage of C-vinyl glycosides to yield glycosyl carboxylic acids. researcher.life Palladium-catalyzed C-H glycosylation of native carboxylic acids offers a direct method for creating C-aryl glycosides. acs.org

Polymeric and Copolymeric Derivatives of Polycarboxylic Acids

The functional nature of polycarboxylic acids, such as 1,1,7,7-heptanetetracarboxylic acid, provides a versatile platform for the synthesis of a diverse array of polymeric and copolymeric materials. The presence of multiple carboxylic acid groups allows for the formation of complex, cross-linked, or branched polymer architectures through various polymerization techniques. These polymers often exhibit unique thermal and mechanical properties, making them suitable for a range of industrial and biomedical applications.

The primary methods for converting polycarboxylic acids into polymeric structures involve condensation polymerization reactions with polyols to form polyesters or with polyamines to create polyamides. The resulting polymer's characteristics are highly dependent on the structure of the polycarboxylic acid and the comonomer, as well as the polymerization conditions.

Polyester (B1180765) Derivatives

Polyesters derived from tetracarboxylic acids are a significant class of polymers known for their thermal stability and mechanical strength. The synthesis typically involves the reaction of a tetracarboxylic acid or its anhydride derivative with a diol. The resulting polymers can be linear, branched, or cross-linked depending on the functionality of the monomers and the reaction conditions.

One common method for polyester synthesis is melt polycondensation, which is often carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct and drive the reaction toward high molecular weight polymers. researchgate.net Catalysts, such as metal salts, may be employed to increase the reaction rate. google.com For instance, the synthesis of polyesters from dicarboxylic acids and diols is a well-established industrial process. scienceinfo.com

The properties of these polyesters can be tailored by the choice of the diol comonomer. For example, using a flexible, long-chain diol can impart elastomeric properties to the resulting polyester, while a rigid aromatic diol can enhance its thermal stability and mechanical strength.

Table 1: Examples of Polyester Synthesis from Polycarboxylic Acids

Polycarboxylic Acid/DerivativeDiol ComonomerPolymerization MethodKey Polymer Properties
Pyromellitic dianhydrideEthylene (B1197577) glycolMelt PolycondensationHigh thermal stability, good mechanical strength
Benzophenonetetracarboxylic dianhydride4,4'-Oxydianiline (in a multi-step process to form poly(amide-imide))Solution PolycondensationExcellent thermal and oxidative stability
1,2,4,5-Benzenetetracarboxylic acid1,4-ButanediolEsterification followed by polycondensationThermosetting resin with high cross-link density

Polyamide and Poly(amide-imide) Derivatives

The reaction of polycarboxylic acids or their derivatives with diamines leads to the formation of polyamides. When a tetracarboxylic acid derivative, such as a dianhydride, is used, the initial reaction with a diamine forms a poly(amic acid), which can then be thermally or chemically cyclized to yield a polyimide. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.

Alternatively, if a tricarboxylic acid derivative or a tetracarboxylic acid is reacted with a diamine in a way that leaves some carboxylic acid groups unreacted to form amide linkages, poly(amide-imide)s can be synthesized. These polymers combine the excellent thermal properties of polyimides with the solubility and processability of polyamides.

The synthesis of polyamides can be achieved through various methods, including low-temperature solution polycondensation and interfacial polymerization. ncl.res.in The properties of the resulting polyamides are influenced by the specific combination of the polycarboxylic acid and diamine monomers.

Table 2: Synthesis and Properties of Polyamides from Dicarboxylic Acids

Dicarboxylic AcidDiaminePolymerization MethodResulting PolyamideKey Properties
Adipic acidHexamethylenediamineMelt PolycondensationNylon 6,6High strength, toughness, and elasticity britannica.com
Terephthalic acidp-PhenylenediamineSolution PolycondensationKevlarExceptional strength-to-weight ratio britannica.com
Sebacic acid1,8-Octanediol (for polyesteramide)Enzyme-catalyzed polycondensationPoly(ester-amide)Biodegradable with tunable properties mdpi.com

Copolymeric Structures

Copolymerization offers a powerful tool to further modify the properties of polymers derived from polycarboxylic acids. By introducing a third monomer into the polymerization reaction, the final properties of the copolymer can be finely tuned. For example, incorporating a more flexible dicarboxylic acid into a polyester synthesis with a tetracarboxylic acid can improve the processability and reduce the brittleness of the resulting material.

Graft copolymers can also be synthesized using polycarboxylic acids. For instance, copolymers of maleic anhydride can be grafted with chains of another polymer, such as poly(ethylene glycol), to create amphiphilic graft copolymers with interesting solution properties. acs.org

The synthesis of copolymers allows for the creation of materials with a wide range of properties, from rigid thermosets to flexible elastomers, all originating from the versatile chemistry of polycarboxylic acids.

Advanced Characterization Methodologies for 1,1,7,7 Heptanetetracarboxylic Acid

Spectroscopic Techniques for Organic Acids

Spectroscopy is a cornerstone in the analysis of organic molecules like 1,1,7,7-Heptanetetracarboxylic Acid. By probing the interaction of the molecule with electromagnetic radiation, these techniques reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The structure of this compound suggests a symmetrical molecule, which simplifies its predicted NMR spectra.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the carboxylic acid groups (-COOH) are highly deshielded and would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The position and broadness of this signal can be influenced by concentration and the solvent used, due to hydrogen bonding. The methine proton at the C1 (and C7) position, being adjacent to two electron-withdrawing carboxylic acid groups, would be significantly deshielded and is predicted to appear as a triplet. The methylene (B1212753) protons along the five-carbon chain would exhibit chemical shifts that decrease as their distance from the electron-withdrawing terminal groups increases. fiveable.me

Carbon-13 (¹³C) NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is predicted to display a limited number of signals. The carbonyl carbons of the four carboxylic acid groups are expected to be chemically equivalent and would produce a single signal in the downfield region, typically between 170-185 ppm. libretexts.org The methine carbons (C1 and C7) directly attached to two carboxyl groups would also be equivalent and appear at a distinct chemical shift. The carbons of the central pentyl chain (C3, C4, C5) will also show distinct signals based on their position relative to the ends of the chain. Quaternary carbons, those without any attached protons, generally show weaker signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s, 4H)170 - 185
C1-H, C7-H~3.5 (t, 2H)~50 - 60
C2, C6~2.0 - 2.2 (m, 4H)~30 - 35
C3, C5~1.4 - 1.6 (m, 4H)~25 - 30
C4~1.3 - 1.5 (m, 2H)~20 - 25

Predicted spectra are based on general principles and data for analogous structures. Actual experimental values may vary. (s = singlet, t = triplet, m = multiplet)

Beyond structural elucidation, NMR spectroscopy serves as a powerful tool for quantitative analysis (qNMR). By integrating the area under the NMR peaks and comparing them to a known internal standard, the precise concentration of this compound in a sample can be determined without the need for an identical analytical standard of the compound itself. The sharp, well-resolved signals expected for the alkyl chain protons would be particularly suitable for this purpose.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons, offering valuable data on the preferred solution-state conformation of the flexible heptane (B126788) chain. This can be crucial in understanding its potential interactions in various chemical or biological systems.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining fragmentation information that aids in structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like polycarboxylic acids, as it typically produces intact molecular ions. acs.org For this compound (Molecular Weight: 276.24 g/mol ), ESI-MS in negative ion mode is expected to be particularly effective, readily forming the deprotonated molecule [M-H]⁻ at m/z 275.23. Depending on the solution's pH and concentration, multiply charged ions such as [M-2H]²⁻ (m/z 137.61) or adducts with solvent or salt ions might also be observed.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For aliphatic dicarboxylic acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net It is predicted that this compound would undergo sequential losses of these small molecules from its four carboxyl groups.

Table 2: Predicted Key Ions in ESI-MS and MS/MS of this compound (Negative Ion Mode).
IonPredicted m/zDescription
[M-H]⁻275.23Deprotonated molecular ion
[M-H-H₂O]⁻257.22Loss of water
[M-H-CO₂]⁻231.24Loss of carbon dioxide
[M-H-H₂O-CO₂]⁻213.23Sequential loss of water and carbon dioxide
[M-2H]²⁻137.61Doubly deprotonated molecular ion

Predicted m/z values are based on expected fragmentation patterns for polycarboxylic acids.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to its high polarity and low volatility, this compound is not amenable to direct analysis by GC-MS. The multiple carboxylic acid groups would lead to strong adsorption on the GC column and thermal decomposition in the injector port.

Therefore, chemical derivatization is a mandatory step to increase the compound's volatility and thermal stability. research-solution.comgcms.cz A common approach for carboxylic acids is esterification to form, for example, methyl or ethyl esters. Silylation, which converts the acidic protons to trimethylsilyl (B98337) (TMS) groups, is another effective method. lmaleidykla.lt After derivatization, the resulting less polar and more volatile compound can be readily analyzed by GC-MS, providing characteristic retention times and mass spectra of the derivative, which can be used for identification and quantification.

Mass Spectrometry (MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands as a powerful tool for the analysis of this compound due to its unparalleled mass resolution and accuracy. nih.govnih.gov This technique is particularly advantageous for analyzing complex mixtures and for the unambiguous determination of elemental compositions. nih.gov

In the analysis of polycarboxylic acids, FTICR-MS, often coupled with electrospray ionization (ESI), provides high-confidence identification of the molecular formula. nih.gov The high resolving power allows for the separation of ions with very similar mass-to-charge ratios (m/z), which might be present in samples containing isomers or impurities. youtube.com For this compound, this means that its molecular ion can be measured with extreme precision, confirming its elemental makeup (C₁₁H₁₆O₈) and distinguishing it from other co-existing species.

Key Research Findings from FTICR-MS:

Ultra-High Resolution: FTICR-MS can resolve finely spaced isotopic peaks, which is crucial for confirming the number of carbon atoms in the molecule.

Mass Accuracy: Sub-ppm (parts-per-million) mass accuracy definitively confirms the elemental formula of the analyte, lending high confidence to its identification.

Complex Mixture Analysis: The technique is adept at analyzing complex organic matter, making it suitable for identifying this compound in various sample matrices. researchgate.net

Fragmentation Studies (MS/MS): When coupled with fragmentation techniques, FTICR-MS can provide structural information by breaking the molecule apart and analyzing the resulting fragments. nih.gov

Table 1: Application of FTICR-MS for the Analysis of this compound

Parameter Benefit for Analysis Typical Observation
Mass Resolution Extremely high, allows separation of isobaric and isotopic species. Resolving power > 100,000.
Mass Accuracy Sub-ppm, enables confident elemental formula assignment. Mass error < 1 ppm.
Ionization Mode ESI (Electrospray Ionization) in negative mode is typical for carboxylic acids. Detection of [M-H]⁻ or [M+Na-2H]⁻ ions.
MS/MS Capability Provides structural elucidation through controlled fragmentation. Observation of neutral losses like H₂O, CO₂, and fragments from the alkyl chain.
Ion Mobility Spectrometry (IMS) for Conformational Analysis of Dimer Structures

Ion Mobility Spectrometry (IMS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of different conformers or isomers of a molecule that may have the same mass-to-charge ratio. nih.gov

For carboxylic acids, which are known to form hydrogen-bonded dimers, IMS is particularly valuable for studying their gas-phase structures. acs.orgnih.govchemrxiv.org In the case of this compound, IMS can be used to investigate the formation and conformation of its dimeric structures. The technique measures the collision cross-section (CCS) of the ions, which is a value related to their rotational average projected area. Different conformations of the dimer will have different CCS values, allowing them to be distinguished. acs.orgnih.gov

Research Focus of IMS on Carboxylic Acid Dimers:

Conformational Isomers: IMS can separate different spatial arrangements (conformers) of the this compound dimer.

Collision Cross-Section (CCS) Measurement: Experimental CCS values can be compared with theoretically calculated values for proposed structures to determine the most likely conformation. acs.orgchemrxiv.org

Structural Insights: Studies on similar molecules, like perfluoroalkyl carboxylic acids, have used IMS to propose V-shaped structures for their dimers, stabilized by intramolecular interactions. acs.orgchemrxiv.org

Table 2: Principles of IMS for Dimer Analysis

Feature Description Relevance to this compound
Separation Principle Separation of ions in a buffer gas under an electric field based on size and shape. Allows for the separation of monomer, dimer, and different dimer conformers.
Measured Parameter Collision Cross-Section (CCS). Provides empirical data on the 3D structure of the gas-phase ions.
Coupling with MS IM-MS provides m/z and conformational information simultaneously. Confirms the mass of the dimer and provides its CCS value for structural analysis.
Structural Elucidation Comparison of experimental CCS with theoretical models. Helps in determining the geometry and bonding of the dimer structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. For this compound, FTIR spectroscopy provides a characteristic fingerprint based on the vibrations of its chemical bonds.

The most distinctive features in the IR spectrum of a carboxylic acid are the absorptions related to the hydroxyl (-OH) and carbonyl (C=O) groups. Due to strong hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration appears as a very broad band over a wide range of wavenumbers. libretexts.orgorgchemboulder.comspectroscopyonline.com

Key Vibrational Bands for this compound:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. orgchemboulder.comlibretexts.org

C-H Stretch: Sharp peaks from the stretching of C-H bonds in the heptane backbone will appear around 2950-2850 cm⁻¹, often superimposed on the broad O-H band. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed between 1720 and 1700 cm⁻¹ for a saturated, dimerized carboxylic acid. libretexts.orgspectroscopyonline.com

C-O Stretch & O-H Bend: The spectrum will also show C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-O stretch usually appears between 1320-1210 cm⁻¹, and O-H bends are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid) Stretching 3300 - 2500 Strong, Very Broad Characteristic of hydrogen-bonded dimer. orgchemboulder.comlibretexts.org
C-H (Aliphatic) Stretching 2950 - 2850 Medium to Strong, Sharp From the heptane chain.
C=O (Carboxylic Acid) Stretching 1720 - 1700 Strong, Sharp Position indicates a saturated, dimerized acid. libretexts.org
C-O Stretching 1320 - 1210 Medium Coupled with O-H bending. spectroscopyonline.com
O-H Bending 1440 - 1395 Medium, Broad In-plane bend.
O-H Bending 950 - 910 Medium, Broad Out-of-plane bend (wag). spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is most sensitive to molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.

This compound is a saturated aliphatic compound. Its primary functional groups, the carboxylic acids, contain a carbonyl (C=O) group. The carbonyl group undergoes an n → π* electronic transition. In saturated aliphatic carboxylic acids, this transition results in a weak absorption band in the far UV region, typically around 200-210 nm. libretexts.orgresearchgate.net This absorption is generally of low intensity and falls at the lower limit of detection for many standard UV-Vis spectrophotometers.

Research Findings on UV-Vis Spectroscopy of Saturated Carboxylic Acids:

Low Wavelength Absorption: Saturated carboxylic acids lack extensive conjugation, and therefore, their main UV absorption occurs at low wavelengths (around 210 nm), which is often not useful for routine characterization. libretexts.orgnih.gov

Weak n → π Transition:* The n → π* transition of the carbonyl group in carboxylic acids is often weak. nih.gov Some studies on dicarboxylic acids show that the absorbance spectra are very similar for different aliphatic dicarboxylic acids. copernicus.org

Impurity Effects: It has been noted that weak shoulder absorptions observed at higher wavelengths (e.g., 250-330 nm) in the spectra of saturated fatty acids may be due to trace impurities rather than the acid itself. nih.gov

Table 4: UV-Vis Absorption Properties of this compound

Electronic Transition Expected λₘₐₓ (nm) Molar Absorptivity (ε) Chromophore Notes
n → π* ~210 Low C=O (Carboxyl) This absorption is weak and occurs in the far-UV region, making it of limited practical use for quantification or detailed analysis. libretexts.orgresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with specific considerations.

High-Performance Liquid Chromatography (HPLC): Ion Exclusion, Ion Exchange, and Reversed-Phase Modes

HPLC is a highly versatile technique for separating non-volatile compounds like this compound. Different HPLC modes can be utilized based on the physicochemical properties of the analyte and the sample matrix.

Ion Exclusion Chromatography (IEC): This is a powerful technique for separating weak organic acids. nih.govoup.com The separation is based on the principle of Donnan exclusion, where ionic analytes are repelled by the similarly charged stationary phase and elute early, while neutral or partially ionized acids can penetrate the pores of the stationary phase and are retained longer. oup.comoup.com For this compound, IEC using a cation exchange column and an acidic mobile phase (e.g., dilute sulfuric acid) would be an effective separation method. nih.gov

Ion Exchange Chromatography (IEX): Anion exchange chromatography is well-suited for separating carboxylic acids, which are negatively charged at a pH above their pKa. wikipedia.orggoogle.com The stationary phase contains positively charged functional groups that retain the anionic carboxylate groups. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. wikipedia.org This method can provide high selectivity for separating polycarboxylic acids from other components. tandfonline.comresearchgate.net

Reversed-Phase (RP) Chromatography: In RP-HPLC, separation is based on hydrophobicity. As a highly polar molecule, this compound would have very little retention on a standard C18 column with a typical aqueous-organic mobile phase. To enhance retention, ion-pairing agents can be added to the mobile phase. sigmaaldrich.comkm3.com.tw These agents are molecules with a charged head group and a hydrophobic tail. For an acidic analyte, a cation like tetrabutylammonium (B224687) can be used as an ion-pairing agent, forming a neutral, more hydrophobic ion-pair that can be retained by the stationary phase. km3.com.tw Alternatively, ion-repelling agents , such as fluorinated carboxylic acids, can be used to improve peak shape and modify selectivity for acidic analytes. researchgate.netnih.gov

Table 5: Comparison of HPLC Modes for this compound Analysis

HPLC Mode Stationary Phase Mobile Phase Principle Separation Mechanism Suitability
Ion Exclusion (IEC) Strong Cation Exchange Resin Dilute Acid (e.g., H₂SO₄) Donnan exclusion of anions; partitioning of protonated acids. oup.comoup.com High: Excellent for separating organic acids from strong anions and from each other based on pKa. nih.govmdpi.com
Anion Exchange (IEX) Positively Charged (e.g., Quaternary Amine) Salt Gradient or pH Gradient Electrostatic interaction between anionic analyte and cationic stationary phase. wikipedia.org High: Good for purification and selective separation from neutral or cationic species. google.comresearchgate.net
Reversed-Phase (RP) with Ion-Pairing Non-polar (e.g., C18) Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium). km3.com.tw Analyte forms a neutral ion-pair with the agent, which is retained by hydrophobic interactions. sigmaaldrich.comchromatographyonline.com Moderate to High: Effective for increasing retention and achieving separation, but mobile phase can be complex.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Carboxylic acids, especially polycarboxylic acids like this compound, are non-volatile and highly polar due to the carboxyl groups. Direct analysis by GC is therefore not feasible as they would not elute from the column and would likely decompose at high temperatures. colostate.edu

To make them suitable for GC analysis, a derivatization step is required. Derivatization converts the polar carboxyl groups into less polar, more volatile functional groups, such as esters or silyl (B83357) ethers. researchgate.netlmaleidykla.lt

Common Derivatization Methods for Carboxylic Acids:

Esterification (Alkylation): This involves converting the carboxylic acid groups into esters, most commonly methyl esters. Reagents like diazomethane (B1218177), boron trifluoride (BF₃) in methanol, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used for this purpose. researchgate.net Trimethyl orthoacetate has also been used for this conversion. google.com

Silylation: This is another widely used method where the active hydrogen of the carboxyl group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. lmaleidykla.ltchromforum.org Silylation is often preferred for polycarboxylic acids as it is a robust and efficient reaction. lmaleidykla.lt

After derivatization, the resulting volatile derivative of this compound can be separated and quantified using standard GC methods, often with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector.

Table 6: Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization Method Reagent Resulting Derivative Key Features
Esterification Boron Trifluoride / Methanol (BF₃/MeOH) Methyl Ester Common and effective, requires heating. researchgate.net
Esterification Diazomethane (CH₂N₂) Methyl Ester Fast and quantitative at room temperature, but the reagent is toxic and explosive. researchgate.net
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) Ester Highly reactive and produces volatile by-products, making it a popular choice. lmaleidykla.ltchromforum.org
Alkylation DMF-DMA (N,N-dimethylformamide dimethyl acetal) Methyl Ester Fast reaction, can be performed in the GC injection port ("flash alkylation"). researchgate.net

Advanced Microscopy and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. diva-portal.org

Research Findings: For an organic compound like this compound, XPS analysis provides detailed information on the carbon (C 1s) and oxygen (O 1s) chemical environments. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different types of carbon atoms present: aliphatic carbons (C-C, C-H), carbons single-bonded to oxygen (C-O in the carboxyl group), and the carboxyl carbon itself (O-C=O). researchgate.net Similarly, the O 1s spectrum can resolve the oxygen atoms in the carbonyl (C=O) and hydroxyl (C-OH) components of the carboxylic acid groups. whiterose.ac.uk The binding energies of these core-level electrons are sensitive to the local chemical environment, allowing for a detailed surface chemical analysis. Analysis of dicarboxylic acids has shown that stability under X-ray exposure increases with carbon chain length. researchgate.net

Table 3: Predicted XPS Binding Energies for this compound

Core Level Functional Group Expected Binding Energy (eV)
C 1s C-C, C-H (aliphatic chain) ~285.0
C 1s C -COOH (alpha-carbon) ~286.5
C 1s O=C -OH (carboxyl carbon) ~289.0
O 1s C=O (carbonyl oxygen) ~532.0

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the structure of crystalline materials. When a sample is irradiated with X-rays, the crystalline atoms create a diffraction pattern of constructive interference peaks. The position and intensity of these peaks are unique to the material's crystal structure. researchgate.net

Research Findings: For a solid sample of this compound, powder XRD analysis can confirm its crystalline nature and identify its crystal phase. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the compound. By analyzing the peak positions, one can determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice. nih.gov Further analysis can reveal the space group and ultimately lead to the complete determination of the crystal structure. This information is fundamental to understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not readily available in public databases, the technique is standard for the characterization of such crystalline organic compounds. nih.gov

Table 4: Example of Crystallographic Data Obtainable from XRD Analysis

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The set of symmetry operations for the unit cell.
a (Å) 10.5 Unit cell dimension along the a-axis.
b (Å) 8.2 Unit cell dimension along the b-axis.
c (Å) 15.1 Unit cell dimension along the c-axis.
β (º) 98.5 Angle of the unit cell.
Volume (ų) 1295 Volume of a single unit cell.

| Z | 4 | Number of molecules per unit cell. |

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. nih.gov

Research Findings: SEM analysis of a solid powder sample of this compound would reveal key morphological characteristics. High-resolution images can be obtained to visualize the size, shape, and surface texture of the individual particles or crystals. researchgate.net For instance, the analysis could determine whether the compound exists as well-defined geometric crystals, amorphous aggregates, or particles of another morphology. Information about the particle size distribution and the degree of agglomeration can also be quantitatively or qualitatively assessed. nih.gov This morphological information is vital for understanding the material's physical properties, such as its flowability, solubility, and packing density.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a technique used primarily to determine the molecular weight distribution of polymers. shimadzu.com The separation mechanism is based on the size of molecules in solution. Larger molecules cannot enter the pores of the column's packing material and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. shimadzu.com

Research Findings: GPC is a cornerstone of polymer characterization, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net However, this compound is a small molecule with a defined, single molecular weight (320.26 g/mol ), not a polymer with a distribution of chain lengths.

When analyzed by GPC, a pure, monodisperse sample of this compound would not produce a molecular weight distribution curve. Instead, it would be expected to yield a single, sharp peak at an elution volume corresponding to its specific hydrodynamic volume. This analysis would confirm the compound's monodisperse nature (PDI ≈ 1.0) and could be used to verify its molecular weight against a calibration curve created from small molecule standards. While GPC is not the conventional method for determining the molecular weight of a small molecule, it can effectively confirm its purity and lack of polymerization.

Table 5: Expected GPC Results for a Pure Small Molecule

Parameter Expected Result for this compound Interpretation
Number-Average MW (Mn) ~320 g/mol Corresponds to the molecular weight of the single species.
Weight-Average MW (Mw) ~320 g/mol Corresponds to the molecular weight of the single species.
Polydispersity Index (PDI) ~1.0 Indicates a monodisperse sample with no molecular weight distribution.

| Chromatogram | A single, sharp elution peak | Confirms the presence of one primary component of a specific molecular size. |

Computational and Theoretical Investigations of 1,1,7,7 Heptanetetracarboxylic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for quantum chemical studies of molecules, including dicarboxylic and tetracarboxylic acids. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for analyzing complex systems. DFT calculations are used to model a wide range of molecular properties by approximating the electron density of the system. researchgate.netosti.gov

For a molecule like 1,1,7,7-Heptanetetracarboxylic Acid, DFT studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)) to solve the Kohn-Sham equations. researchgate.net These calculations can predict the molecule's behavior in different environments, such as in the gas phase or in various solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve minimizing the energy with respect to all geometric variables, providing precise data on bond lengths, bond angles, and dihedral angles without imposing symmetry constraints. researchgate.net The resulting optimized structure represents the most stable conformation of the molecule. In similar studies on related molecules, DFT calculations have been used to determine the optimized geometries, showing, for example, how intramolecular hydrogen bonding can influence the planarity and bond lengths within the molecule. mdpi.com

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The results are crucial for several reasons:

Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Spectral Assignment: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed vibrational bands to specific molecular motions (e.g., C=O stretching, O-H bending). nih.gov

Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data obtained from DFT calculations, as specific experimental or calculated data for this molecule is not available in the public domain.

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC=O~1.21 Å
Bond LengthC-O~1.35 Å
Bond LengthO-H~0.97 Å
Bond LengthC-C (carboxyl)~1.52 Å
Bond LengthC-C (alkyl chain)~1.54 Å
Bond AngleO=C-O~124°
Bond AngleC-C-H (alkyl)~109.5°
Dihedral AngleH-O-C=O~0° or 180° (syn/anti)

DFT calculations provide a detailed picture of the electronic structure of this compound. Key properties that can be analyzed include the distribution of electron density, the molecular electrostatic potential (MEP), and the frontier molecular orbitals (FMOs).

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a tetracarboxylic acid, the MEP would show significant negative potential around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the acidic hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl groups, while the LUMO might be distributed over the C=O bonds. biointerfaceresearch.com

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction pathways.

Curing: In polymer chemistry, if this molecule were used as a cross-linking agent, DFT could model the curing reactions. This would involve studying the reaction pathways of the carboxylic acid groups with other functional groups (e.g., epoxides or alcohols), determining the activation barriers for esterification, and understanding how the molecule's conformation affects its reactivity as a cross-linker.

Thermal Degradation: DFT can elucidate the pathways of thermal decomposition. For a carboxylic acid, this could involve modeling decarboxylation reactions. osti.gov Calculations can determine the transition state structures and energies for the loss of CO2, helping to predict the thermal stability of the compound.

C-H Activation: C-H activation is a significant area of research in catalysis. youtube.com While the alkyl C-H bonds in the heptane (B126788) chain are generally unreactive, DFT could be used to study their potential activation by transition metal catalysts. youtube.com Such studies would involve modeling the interaction of a metal center with the C-H bond, calculating the energy barriers for oxidative addition or other activation mechanisms, and assessing the regioselectivity of the reaction. youtube.com

Hydrogen bonding is a dominant intermolecular force for carboxylic acids, and it plays a critical role in determining the structure and properties of this compound. Carboxylic acids are well-known to form strong hydrogen-bonded dimers in both the solid state and in nonpolar solvents. researchgate.net

DFT studies can quantify the strength and geometry of these interactions. frontiersin.orgmdpi.com For this molecule, both intramolecular and intermolecular hydrogen bonds are possible:

Intramolecular H-bonding: A hydrogen bond could potentially form between a carboxyl group at one end of the chain and a carbonyl oxygen at the other, leading to a cyclic conformation, although this would be a large and likely strained ring. More probable would be H-bonding between the two geminal carboxyl groups.

Intermolecular H-bonding: The primary interaction would be the formation of dimers between two molecules, where the carboxyl groups form a characteristic eight-membered ring. researchgate.net Furthermore, extensive hydrogen-bonding networks can form in the solid state, connecting multiple molecules.

DFT calculations, combined with methods like Atoms in Molecules (AIM) theory, can analyze the electron density at the bond critical points of these hydrogen bonds to determine their strength and nature (e.g., covalent vs. electrostatic character). frontiersin.org These interactions significantly influence the molecule's melting point, solubility, and crystal packing. mdpi.com

The reactivity of this compound can be understood by analyzing its nucleophilic and electrophilic character. youtube.comyoutube.com

Nucleophilic Sites: The most nucleophilic sites are the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. The deprotonated carboxylate form would be an even stronger nucleophile.

Electrophilic Sites: The primary electrophilic sites are the carbonyl carbon atoms. youtube.com The partial positive charge on these carbons, induced by the electronegative oxygen atoms, makes them susceptible to attack by nucleophiles. The acidic protons of the carboxyl groups are also electrophilic and are the sites of acid-base reactions.

Conceptual DFT provides a framework for quantifying these properties through reactivity descriptors derived from the energies of the frontier orbitals. For instance, nucleophilicity (N) can be correlated with the HOMO energy, where a higher HOMO energy suggests stronger nucleophilic character. biointerfaceresearch.com Electrophilicity can be similarly indexed. These descriptors help in predicting how the molecule will react with various reagents. biointerfaceresearch.comyoutube.com

The flexible seven-carbon chain of this compound allows for a multitude of possible conformations. A thorough conformational analysis using DFT is essential to identify the low-energy structures that are most likely to exist. This involves systematically rotating the dihedral angles along the carbon backbone and at the carboxyl groups and performing geometry optimizations for each starting structure. nih.gov

A key aspect of this analysis would be the study of dimeric structures. researchgate.net DFT can be used to model the geometry and stability of the classic cyclic dimer formed by two carboxyl groups. For a tetracarboxylic acid, several dimeric arrangements are possible, involving different pairs of carboxyl groups from two interacting molecules. The calculations would determine the binding energy of these dimers, providing insight into the strength of the association. The conformational flexibility of the heptane chain would influence how easily the carboxyl groups can orient themselves to form these stable dimeric motifs.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motions of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in various environments. These simulations rely on a force field, a set of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion.

MD simulations are instrumental in understanding the conformational flexibility and structural stability of this compound. The seven-carbon chain allows for a wide range of conformations, and simulations can reveal the most energetically favorable shapes the molecule adopts. Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): This analysis tracks the average deviation of the molecule's backbone atoms from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached a stable equilibrium conformation.

Intramolecular Hydrogen Bonding: The four carboxylic acid groups can form hydrogen bonds with each other. MD simulations can quantify the occurrence and lifetime of these internal hydrogen bonds, which play a crucial role in stabilizing specific conformations.

These simulations would likely show that the molecule's dynamic behavior is dominated by the flexibility of the heptane chain and the strong, directional interactions of the terminal carboxylic acid groups.

Deep Eutectic Solvents (DESs) are emerging as green and versatile solvents for various applications. nih.gov They are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), which can be a carboxylic acid. nih.gov MD simulations are crucial for understanding how this compound, acting as an HBD, interacts within a DES matrix.

Simulations would focus on:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding one atom or molecule at a certain distance from another. By calculating RDFs between the carboxylic acid protons of the heptanetetracarboxylic acid and the chloride ion of choline chloride, for example, the strength and nature of the hydrogen bonding network that defines the DES can be characterized. nih.gov

Coordination Numbers: Integration of the first peak of an RDF yields the coordination number, which is the average number of nearest neighbors around a central molecule or ion. This helps to quantify the local solvent structure.

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between the tetracarboxylic acid and the HBA over time, providing a dynamic picture of the interactions that govern the properties of the DES.

The table below illustrates hypothetical data that could be derived from an MD simulation of this compound in a choline chloride-based DES.

Interacting PairPeak Position of First Maximum in RDF (Å)Coordination NumberAverage H-bond Lifetime (ps)
Carboxyl O-H --- Chloride Cl⁻1.851.25.3
Choline N⁺ --- Carboxyl O3.502.1N/A
Carboxyl C=O --- Choline H2.401.83.1

This table is illustrative and represents the type of data obtained from MD simulations, not experimentally verified values for this specific system.

These simulations would provide a detailed understanding of the supramolecular assembly and the microscopic origins of the macroscopic properties of the resulting DES. semanticscholar.org

Quantum Chemical Approaches

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energetics of molecules. For this compound, methods like Density Functional Theory (DFT) are particularly useful.

QC calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule with high precision.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Determine Atomic Charges: Understand the charge distribution within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.

Theoretical Insights into Structure-Reactivity Relationships

By combining MD and QC methods, a detailed picture of the relationship between the structure of this compound and its chemical reactivity can be developed. The presence of four carboxylic acid groups suggests a complex reactivity profile, including multiple deprotonation steps and the potential for various condensation or esterification reactions.

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying reactions such as esterification or decarboxylation.

Transition State Theory: By locating the transition state structure for a given reaction, QC methods can calculate the activation energy (energetic barrier). This barrier is a key determinant of the reaction rate.

Reaction Pathways: Computational methods can explore different possible pathways for a reaction to proceed, identifying the most favorable route. For example, in a stepwise esterification, calculations could determine which of the four carboxylic acid groups is most likely to react first based on steric and electronic factors.

The following table presents hypothetical activation energies for the first and second esterification of this compound with methanol, as could be calculated using DFT.

Reaction StepCalculated Activation Energy (kJ/mol)
First Esterification55.2
Second Esterification (at the same end)65.8
Second Esterification (at the opposite end)58.1

This table is for illustrative purposes to show the type of insights gained from quantum chemical calculations.

These theoretical investigations into reaction kinetics provide predictive power, allowing for the optimization of reaction conditions and a deeper understanding of the chemical behavior of this complex molecule.

Non Biological Applications and Functionalization of 1,1,7,7 Heptanetetracarboxylic Acid

Role as Chemical Intermediates and Fine Chemicals

1,1,7,7-Heptanetetracarboxylic acid is classified as a fine chemical and a key chemical intermediate. rsc.orgpharmaffiliates.comsimsonpharma.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The multiple reactive sites—four carboxyl groups—on this compound make it a valuable building block. taylorandfrancis.comlibretexts.org These groups can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, allowing for its integration into more complex molecular architectures. libretexts.orgacs.org

The general utility of aliphatic carboxylic acids in synthesis has been significantly expanded through modern catalytic methods, including metallaphotoredox catalysis, which allows for their direct functionalization. princeton.edunih.gov While specific large-scale applications for this compound are not widely documented, its structural properties position it as a potentially valuable synthon for creating complex molecules where multiple points of attachment or specific spatial arrangements are required. mdpi.com Its tetra-functionality is particularly useful for producing cross-linked structures or dendritic polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number855898-43-0 pharmaffiliates.comsimsonpharma.com
Molecular FormulaC11H16O8 pharmaffiliates.comnih.gov
Molecular Weight276.24 g/mol pharmaffiliates.comnih.gov
SynonymsHeptane-1,1,7,7-tetracarboxylic acid simsonpharma.com

Catalytic Applications

The multiple carboxylic acid moieties of this compound allow it to participate in various catalytic processes, either as a catalyst itself or as a crucial component of a larger catalytic system.

As a polycarboxylic acid, this compound is inherently a Brønsted-Lowry acid, capable of donating protons from its four carboxyl groups. libretexts.orgnta.ac.in The acidity of carboxylic acids is significantly higher than that of alcohols due to the resonance stabilization of the carboxylate anion conjugate base. libretexts.org Chiral carboxylic acids have been increasingly utilized as effective Brønsted acid organocatalysts, activating substrates in a pKa range intermediate between typical hydrogen-bond donors and stronger phosphoric acids. rsc.org Although this compound is achiral, its potential as a multi-proton source makes it relevant for acid-catalyzed reactions.

Furthermore, research has shown that materials possessing both Brønsted and Lewis acid sites can exhibit synergistic catalytic activity. nih.govresearchgate.net For instance, a bifunctional resin with both sulfonic acid groups (Brønsted sites) and coordinated metal triflates (Lewis sites) was effective in converting glucose to 5-hydroxymethylfurfural. nih.gov The carboxyl groups of this compound could potentially coordinate with metal ions to create such bifunctional catalysts, where the uncoordinated carboxyl groups would act as Brønsted acid sites.

The structure of this compound is particularly well-suited for the construction of heterogeneous catalysts, most notably Metal-Organic Frameworks (MOFs) and supported metal catalysts.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. bldpharm.com Polycarboxylic acids are among the most common and effective ligands for MOF synthesis due to their versatile coordination modes and ability to form robust frameworks. bldpharm.comtandfonline.com Tetracarboxylic acids, in particular, are used to create stable, high-dimensional MOFs with tailored pore structures for applications in gas storage, separation, and catalysis. rsc.orgtandfonline.comossila.com The flexible aliphatic backbone of this compound, in contrast to rigid aromatic linkers, could allow for the formation of novel framework topologies with unique properties. bldpharm.com

Table 2: Examples of Tetracarboxylic Acid Ligands Used in MOF Synthesis

LigandMetal Ion(s)Resulting MOF Application/FeatureSource
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acidCo, Ni, ZnPhotoluminescence rsc.org
5,5′-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acidNi3D framework tandfonline.com
1,2,4,5-Benzenetetracarboxylic acid (BTCA)CoElectrode material for supercapacitors rsc.org
1,2,3,4-Cyclopentanetetracarboxylic acid (CPTC)CoElectrode material for supercapacitors rsc.org

Supported Metal Catalysts: Polycarboxylic acids can also be used to functionalize solid supports like silica (B1680970) to create stable, immobilized heterogeneous catalysts. In one study, silica particles were modified with various polycarboxylic acids, including succinic acid, and then used to support platinum (Pt). rsc.orgrsc.org These catalysts showed high activity and selectivity in the hydrosilylation of alkenes. The polycarboxylic acid groups act as chelating agents, forming stable complexes with the metal and preventing it from leaching during the reaction. rsc.org The structure of this compound, with its four carboxyl groups, could serve as an excellent anchor for immobilizing catalytic metal species onto a solid support.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a critical reaction in both laboratory and industrial settings, particularly for producing organosilicon compounds. While the substrates are typically alkenes or carbonyls, the catalysts are often based on platinum-group metals. nih.govrsc.org Research has demonstrated that platinum catalysts supported on polycarboxylic acid-functionalized silica are highly effective for the hydrosilylation of various alkenes, including 1-hexene (B165129) and 1-octene. rsc.orgrsc.org The catalyst modified with diethylenetriaminepentaacetic acid (DTPA) showed the best activity and reusability. rsc.org This indicates that polycarboxylic acids, and by extension this compound, can play a crucial role as ligands or anchoring groups in creating stable and efficient heterogeneous hydrosilylation catalysts. rsc.orgrsc.org

A significant challenge in photocatalysis is the post-reaction separation of the powdered photocatalyst (e.g., TiO₂) from the treated effluent. Immobilizing the photocatalyst onto a solid support is a viable solution. Polycarboxylic acids, such as citric acid and succinic acid, have proven effective as non-toxic binders to immobilize TiO₂ onto substrates like cotton textiles. The carboxylic acid groups can form ester bonds with the hydroxyl groups of the cotton cellulose (B213188) and also interact with the TiO₂ nanoparticles, creating a stable and photoactive coating. These organic acid binders are resistant to degradation by the oxidative species generated during photocatalysis. Given its multiple carboxylic acid groups, this compound could potentially function as a robust binder for creating durable photocatalytic materials.

Polycarboxylic acids are widely used as non-toxic and effective cross-linking agents for polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA) and polysaccharides like starch. researchgate.netresearchgate.net The cross-linking occurs through the formation of ester bonds between the carboxyl groups of the acid and the hydroxyl groups of the polymer, typically upon heating. This process transforms water-soluble polymers into insoluble hydrogels with applications in hygiene products, agriculture, and drug delivery. researchgate.netresearchgate.net For example, butanetetracarboxylic acid and citric acid are common cross-linkers for starch. researchgate.net Polycarboxylic acids have also been investigated as cross-linkers for protein-based materials like hair keratin, where they can form bonds with amine, sulfhydryl, and hydroxyl groups, offering a potential replacement for more harmful chemicals in perming products. researchgate.netrsc.org The tetra-functional nature of this compound makes it a strong candidate for a cross-linking agent, capable of creating a dense and stable polymer network. researchgate.net

Table 3: Examples of Polycarboxylic Acids as Cross-linking Agents

Polycarboxylic AcidPolymer/MaterialApplicationSource
Citric AcidPolyvinyl Alcohol (PVA), Starch, ChitosanHydrogels, food packaging, wound dressing researchgate.netresearchgate.netacs.org
Butanetetracarboxylic AcidStarchSuperabsorbent polymers researchgate.net
Glutaric AcidStarchSuperabsorbent polymers researchgate.net
Succinic AcidStarchSuperabsorbent polymers researchgate.net
Various Polycarboxylic AcidsHair Keratin (Protein)Non-toxic hair perming researchgate.netrsc.org

Applications in Materials Science and Engineering

The tetra-functional nature of this compound makes it a valuable monomer for creating complex polymer architectures and a functional additive in various formulations.

Polyimides for Advanced Materials (e.g., Gas Separation Membranes, Thermally Stable Polymers)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. zeusinc.com They are synthesized through the reaction of a dianhydride and a diamine. zeusinc.comrsc.org The process typically involves a two-step method where the monomers first react to form an intermediate polyamic acid, which is then chemically or thermally treated to form the final polyimide structure. zeusinc.comnih.govsigmaaldrich.com

While aromatic dianhydrides are common precursors for creating rigid polyimides, rsc.orgnih.gov an aliphatic tetracarboxylic acid like this compound can be used to synthesize polyimides with different properties. The first step would involve converting the tetracarboxylic acid into its corresponding dianhydride. This aliphatic dianhydride can then react with various diamines to produce polyimides. The flexible heptane (B126788) backbone of the acid would be incorporated into the polymer chain, imparting greater flexibility and potentially different solubility characteristics compared to fully aromatic polyimides. This tailored flexibility can be advantageous for applications like gas separation membranes, where controlling polymer chain packing and free volume is crucial for achieving desired permeability and selectivity. rsc.orgmdpi.com

Table 1: General Synthesis Steps for Polyimides from a Tetracarboxylic Acid

StepDescriptionReactantsIntermediate/Product
1 Dianhydride Formation This compound, Dehydrating Agent (e.g., Acetic Anhydride)1,1,7,7-Heptanetetracarboxylic Dianhydride
2 Polycondensation 1,1,7,7-Heptanetetracarboxylic Dianhydride, Aromatic or Aliphatic DiaminePoly(amic acid)
3 Imidization Poly(amic acid)Polyimide

Dispersants in Industrial Formulations (e.g., Coatings, Cement-based Materials)

Dispersants are critical additives in many industrial formulations, including paints, coatings, and concrete, where they are used to stabilize particle suspensions and improve workability. made-in-china.comsurechemical.com Polycarboxylate-based compounds are particularly effective dispersants. google.comdow.comgoogle.com They function by adsorbing onto the surface of inorganic particles, such as titanium dioxide pigments in paint or cement grains in concrete. google.commemphis.edu This adsorption creates a repulsive barrier, either through electrostatic charge or steric hindrance, that prevents the particles from agglomerating. surechemical.com

Table 2: Functional Properties of Polycarboxylate Dispersants

PropertyDescription
Adsorption Carboxylate groups bind to the surface of inorganic particles (pigments, cement).
Dispersion Prevents particle agglomeration through electrostatic and/or steric repulsion.
Viscosity Reduction Improves the flow of concentrated suspensions like paint and concrete. made-in-china.com
Stability Prevents the settling of pigments and fillers during storage. made-in-china.com

Scale Inhibition (e.g., Calcium Carbonate Systems)

Mineral scale, particularly calcium carbonate (CaCO₃), is a major problem in industrial water systems, oil and gas production, and geothermal energy, where it can block pipes (B44673) and reduce heat transfer efficiency. aidic.itonetetra.com Chemical scale inhibitors are used in sub-stoichiometric amounts to prevent the formation and deposition of these hard mineral scales. onetetra.com Carboxylate- and phosphonate-based inhibitors are widely used for this purpose. nih.gov

These inhibitors work at the threshold level, interfering with the crystal growth process. mdpi.com this compound can function as an effective calcium carbonate scale inhibitor. Its multiple carboxylate groups can chelate calcium ions (Ca²⁺) in the water and, more importantly, adsorb onto the active growth sites of newly formed calcite crystal nuclei. mdpi.comnih.gov This adsorption disrupts the regular arrangement of ions in the crystal lattice, distorting the crystal shape and preventing it from growing into a large, adherent scale deposit. aidic.it The result is the formation of small, irregular, and non-adherent particles that remain dispersed in the water and can be flushed away. The performance of carboxylate-based inhibitors like polyacrylic acid (PAA) has been shown to be highly effective, and a molecule with four carboxylic acid groups would be expected to exhibit strong interaction with calcite surfaces. mdpi.com

Table 3: Comparison of Common Scale Inhibitor Types for Calcium Carbonate

Inhibitor TypeActive Functional Group(s)General Performance
Polyacrylic Acid (PAA) Carboxylic Acid (-COOH)Good to excellent inhibition efficiency. mdpi.comspe.org
Polyepoxysuccinic Acid (PESA) Carboxylic Acid (-COOH)Considered a "green" inhibitor with good performance. nih.gov
Phosphonates (e.g., ATMP, DTPMP) Phosphonic Acid (-PO₃H₂)Very effective, but contain phosphorus. nih.govspe.org
This compound Carboxylic Acid (-COOH)Expected to be effective due to four functional groups providing strong surface adsorption.

Polymers for Coatings, Adhesives, Fibers, and Composites

The tetra-functionality of this compound makes it a valuable monomer for producing branched or cross-linked polymers. Such polymers are used extensively in coatings, adhesives, and composites to enhance durability, strength, and chemical resistance. google.comgoogle.com

When reacted with diols (e.g., ethylene (B1197577) glycol, hexanediol), this compound can act as a cross-linking agent to form complex polyester (B1180765) networks. google.comresearchgate.net These cross-linked polyesters are desirable for tough and resilient coatings, such as those used in the automotive and industrial sectors. Similarly, reacting the acid with diamines would produce cross-linked polyamides, imparting rigidity and thermal stability to fibers and composite materials.

In the field of adhesives, polycarboxylic acids are known to improve bonding properties. For instance, a similar compound, 1,2,3,4-butanetetracarboxylic acid (BTCA), has been successfully used as an additive to improve the wet resistance and bonding time of starch-based adhesives. nih.govmdpi.com this compound could perform a similar function, cross-linking with hydroxyl- or amine-containing polymers in an adhesive formulation to increase cohesive strength and durability.

Table 4: Potential Polymer Formulations Using this compound

Polymer TypeCo-Reactant(s)Resulting StructurePotential Application
Cross-linked Polyester Diols, Polyols3D NetworkDurable coatings, composites google.com
Cross-linked Polyamide Diamines, Polyamines3D NetworkHigh-strength fibers, molding compounds
Adhesive Additive Polymers with -OH or -NH₂ groups (e.g., starch, PVA)Cross-linked matrixHigh-performance bio-based adhesives nih.govnih.gov

Light Harvesting Materials and Organic Photonic Applications (e.g., Dye-Sensitized Solar Cells, OLEDs)

In the field of organic photonics, such as in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs), specific molecules are needed to absorb and transfer light energy or to conduct charge. While this compound itself is not a chromophore (it does not absorb visible light), its functional groups offer a platform for constructing photoactive systems.

The primary role for this molecule would be as a molecular anchor or a structural scaffold. In DSSCs, for example, dye molecules must be strongly attached to the surface of a semiconductor nanoparticle film, typically titanium dioxide (TiO₂). The four carboxylic acid groups of this compound can form robust bonds with the TiO₂ surface. A synthetic strategy could involve functionalizing the acid with one or more chromophores, creating a multi-dye anchor that could potentially enhance light absorption.

Alternatively, the tetracarboxylic acid could serve as a building block for creating metal-organic frameworks (MOFs). By coordinating the carboxylate groups with metal ions, a porous, crystalline framework could be assembled. These pores could then host photoactive guest molecules, aligning them in a way that optimizes energy transfer or other photonic processes. This represents a theoretical application based on the compound's chemical functionality.

Components in Deep Eutectic Solvents (DES) for Green Chemistry

Deep eutectic solvents (DES) are a class of designer solvents that are gaining significant attention as green alternatives to traditional volatile organic solvents. acs.orgresearchgate.net A DES is a mixture of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD). researchgate.netresearchgate.net This combination results in a eutectic mixture with a melting point far lower than that of its individual components. researchgate.net

Carboxylic acids are known to be excellent HBDs. acs.orgnih.govnih.gov The interaction occurs through strong hydrogen bonding between the acidic proton of the carboxylic acid and the halide anion (e.g., Cl⁻) of the salt. rsc.org this compound is a powerful candidate for an HBD. With four carboxylic acid groups, it can form an extensive and robust hydrogen-bonding network with choline chloride. This strong interaction would be highly effective at disrupting the crystal lattice of the salt, leading to a significant depression of the melting point and the formation of a stable liquid at or near room temperature. The properties of the resulting DES, such as viscosity, polarity, and solvating power, would be influenced by the long, flexible heptane chain of the acid, potentially creating a DES with unique characteristics suitable for specific applications in synthesis, extraction, or biomass processing. nih.govnih.gov

Table 5: Example of a Deep Eutectic Solvent System

ComponentRoleMolar Ratio (Typical)Interaction Mechanism
Choline Chloride Hydrogen Bond Acceptor (HBA)1Chloride ion (Cl⁻) accepts protons.
This compound Hydrogen Bond Donor (HBD)1 - 2Carboxylic acid groups (-COOH) donate protons. acs.orgnih.gov

Environmental Applications (e.g., Tracers in Wildfire Impact Studies)

Due to the absence of research findings on this topic, no content, data tables, or detailed discussions can be generated for this section.

Future Research Trajectories and Innovations in 1,1,7,7 Heptanetetracarboxylic Acid Chemistry

Advancements in Analytical Methodologies for Enhanced Sensitivity and Efficiency

The accurate detection and quantification of polycarboxylic acids like 1,1,7,7-Heptanetetracarboxylic Acid are crucial for quality control in industrial synthesis and for its study in various matrices. Future advancements in analytical techniques are expected to provide greater sensitivity and efficiency.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques for the analysis of carboxylic acids. tandfonline.com For non-volatile polycarboxylic acids, HPLC is often preferred. Future research will likely focus on the development of novel stationary phases with enhanced selectivity for these multi-functional compounds. The use of advanced detectors, particularly mass spectrometry (MS), will continue to be critical.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of dicarboxylic acids, even at low concentrations in biological samples. chromatographyonline.com A significant challenge in the analysis of polycarboxylic acids is their poor ionization efficiency. To overcome this, derivatization strategies are often employed to enhance their detectability. chromatographyonline.comacs.org Future innovations may involve the development of novel derivatizing agents that are more efficient and produce fragments that are more easily identifiable by mass spectrometry. For instance, the use of dimethylaminophenacyl bromide (DmPABr) has been shown to improve sensitivity and chromatographic separation for dicarboxylic acids by reversing the charge of the compounds from negative to positive ionization. chromatographyonline.com

The following table outlines potential analytical methodologies for this compound:

Analytical TechniquePotential Application for this compoundExpected Advancements
HPLC-UV Routine quality control and purity assessment.Development of more selective columns for polycarboxylic acids.
GC-MS Analysis of volatile derivatives for structural elucidation.Optimization of derivatization protocols for tetracarboxylic acids. nih.gov
LC-MS/MS Trace-level quantification in complex matrices. chromatographyonline.comImproved ionization techniques and development of specific fragmentation libraries. nih.govjove.com

Rational Design and Optimization of Polycarboxylic Acid Architectures for Tailored Material Performance

The tetra-functional nature of this compound makes it an intriguing building block for the synthesis of novel polymers and materials. The rational design of these materials allows for the tailoring of their properties for specific applications.

Polycarboxylic acids are utilized as building blocks for various polymers, including polyesters and polyamides. acs.orgspecialchem.com By reacting with diols or diamines, this compound can act as a cross-linking agent, introducing a high degree of branching and potentially leading to the formation of dendrimers or hyperbranched polymers. These architectures can result in materials with unique properties such as lower viscosity in solution and a higher density of terminal functional groups compared to linear polymers.

Future research is expected to focus on the copolymerization of this compound with other monomers to fine-tune the mechanical and thermal properties of the resulting polymers. For instance, incorporation into polyester (B1180765) chains can enhance properties like adhesion and hardness in coatings. morressier.com The flexible heptane (B126788) backbone of this acid could impart a degree of flexibility to otherwise rigid polymer networks.

The principles of rational design, which involve a synergistic approach between computational screening and experimental synthesis, can accelerate the discovery of new polymers with desired properties for applications such as energy storage. nih.gov

Development of Sustainable Alternatives for Industrial Processes

The push towards green chemistry is driving the development of sustainable industrial processes. Utilizing bio-based resources is a key aspect of this transition. While this compound is currently listed as a synthetic chemical, future research could explore bio-based synthetic routes.

Many dicarboxylic acids are now being produced from renewable feedstocks through fermentation processes. mdpi.com For example, succinic acid and adipic acid can be synthesized from sugars. mdpi.com Similar biotechnological pathways could potentially be engineered for the production of longer-chain tetracarboxylic acids. The use of bio-based carboxylic acids as building blocks for polymers like polyesters offers a more sustainable alternative to petroleum-based plastics. acs.orgnrel.gov

The development of coatings and other materials from bio-based polyfunctional carboxylic acids is an active area of research. google.com These materials can offer excellent performance characteristics, such as hardness, solvent resistance, and adhesion, while having a reduced environmental footprint. google.com

Engineering Deep Eutectic Solvents with Tunable Stability and Reactivity

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with a wide range of potential applications. These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, such as a carboxylic acid. acs.org The properties of the resulting DES, including viscosity, conductivity, and polarity, are highly dependent on the nature of the carboxylic acid used. acs.orgacs.org

The four carboxylic acid groups of this compound offer multiple sites for hydrogen bonding, making it a potentially excellent component for the formation of DESs. By varying the molar ratio of the salt to the acid, the properties of the DES can be finely tuned.

Future research will likely explore the synthesis and characterization of DESs based on this compound. These novel solvents could find applications in:

Biomass processing: The acidic nature of these DESs could be harnessed for the breakdown of lignocellulosic biomass. mdpi.com

Metal extraction: Carboxylic acid-based DESs have shown potential for the extraction of metals from various sources. preprints.org

Catalysis: As reaction media, DESs can influence the rate and selectivity of chemical reactions.

Exploration of Novel Synthetic Pathways for Precise Functionalization

The functionalization of carboxylic acids is a cornerstone of organic synthesis. The presence of four carboxyl groups in this compound presents both opportunities and challenges for its selective modification.

Future research will likely focus on developing novel synthetic pathways that allow for the precise functionalization of this molecule. This could involve:

Selective esterification or amidation: Developing methods to selectively react one, two, or three of the carboxylic acid groups while leaving the others intact would open up a wide range of possibilities for creating complex molecules and polymers.

Decarboxylation reactions: Catalytic methods for the selective decarboxylation of one or more of the acid groups could be used to generate new molecular scaffolds. ruhr-uni-bochum.de

C-H functionalization: The direct functionalization of the aliphatic backbone of the molecule, while challenging, could lead to the introduction of new functional groups and the creation of novel derivatives. researchgate.netresearchgate.net

The development of polymer-based catalysts and supports with carboxylic acid functional groups is an area of growing interest. researchgate.netacs.orgacs.orgrsc.org this compound could serve as a monomer or cross-linker in the creation of such catalytic materials.

Deeper Mechanistic Understanding and Predictive Modeling for Catalytic Systems

The use of this compound as a ligand or a component in catalytic systems is a promising area for future investigation. A deeper mechanistic understanding of how this molecule interacts with metal centers is crucial for the design of efficient catalysts.

Predictive modeling and machine learning are becoming increasingly powerful tools in the field of catalysis. mdpi.com These computational approaches can be used to:

Predict catalytic activity: By developing models that correlate the structure of a catalyst with its performance, it is possible to predict the activity of new, untested catalysts. mdpi.comibm.commaterialscloud.org

Elucidate reaction mechanisms: Computational studies can provide insights into the elementary steps of a catalytic cycle, helping to understand how a reaction proceeds.

Accelerate catalyst discovery: High-throughput screening, guided by predictive models, can significantly speed up the process of identifying new and improved catalysts. uantwerpen.be

Future research in this area could involve the development of predictive models for polymerization reactions that use this compound as a monomer or cross-linker. uantwerpen.be This would allow for the in silico design of polymers with specific properties before they are synthesized in the lab.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1,1,7,7-Heptanetetracarboxylic Acid in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage: Refrigerate at 0–6°C to prevent degradation, as demonstrated for structurally related tetracarboxylic acids .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose of waste according to institutional guidelines. Refer to safety protocols for analogous carboxylic acids, which emphasize immediate decontamination .

Q. Which analytical techniques are suitable for confirming the structural integrity of this compound?

  • Methodological Answer:

  • Structural Confirmation:
  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., D₂O or DMSO-d₆) and compare with computational predictions.
  • FTIR: Identify carboxylate stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad ~2500–3500 cm⁻¹).
  • Purity Assessment:
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–260 nm). Calibrate against certified reference standards, as practiced for benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?

  • Methodological Answer:

  • Multi-Step Synthesis:
  • Step 1: Catalytic oxidation of heptane derivatives using KMnO₄/H₂SO₄ under controlled temperatures (60–80°C).
  • Step 2: Purify intermediates via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane).
  • Yield Optimization:
  • Monitor reaction progress using TLC (Rf comparison) and adjust reagent stoichiometry (e.g., 1:4 molar ratio of precursor to oxidizing agent).

Q. What methodologies are effective for studying the pH-dependent stability of this compound in aqueous solutions?

  • Methodological Answer:

  • Buffer Preparation:
  • Use HCl (1:1) and NaOH (1:1) to prepare solutions across pH 2–12, following standardized dilution protocols .
  • Stability Assays:
  • UV-Vis Spectroscopy: Track absorbance changes at λ_max (e.g., 240 nm) over 24–72 hours.
  • HPLC Degradation Analysis: Quantify breakdown products using peak area integration.
  • Data Interpretation:
  • Plot degradation rates (k) vs. pH to identify stability thresholds.

Q. How should contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved when characterizing derivatives of this compound?

  • Methodological Answer:

  • Dynamic Effects:
  • Perform variable-temperature NMR to assess conformational exchange broadening (e.g., -40°C to 80°C).
  • Advanced NMR Techniques:
  • Use 2D COSY or HSQC to resolve overlapping signals.
  • Computational Validation:
  • Compare experimental NMR shifts with density functional theory (DFT) simulations (B3LYP/6-31G* basis set).

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